4-bromo-N-(1-phenylethyl)naphthalene-1-sulfonamide
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Overview
Description
4-bromo-N-(1-phenylethyl)naphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It features a naphthalene ring substituted with a bromine atom and a sulfonamide group attached to a phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-phenylethyl)naphthalene-1-sulfonamide typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromonaphthalene.
Sulfonation: 4-bromonaphthalene is then sulfonated using chlorosulfonic acid to form 4-bromo-1-naphthalenesulfonyl chloride.
Amidation: The sulfonyl chloride is reacted with 1-phenylethylamine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1-phenylethyl)naphthalene-1-sulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Formation of substituted naphthalene derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Scientific Research Applications
4-bromo-N-(1-phenylethyl)naphthalene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is used as a probe to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-phenylethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-pyridinylmethyl)naphthalene-1-sulfonamide
- 4-bromo-N-(2-thienylmethyl)naphthalene-1-sulfonamide
Uniqueness
4-bromo-N-(1-phenylethyl)naphthalene-1-sulfonamide is unique due to the presence of the phenylethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of novel materials and pharmaceuticals with specific properties.
Properties
IUPAC Name |
4-bromo-N-(1-phenylethyl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2S/c1-13(14-7-3-2-4-8-14)20-23(21,22)18-12-11-17(19)15-9-5-6-10-16(15)18/h2-13,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHDQKBHRWBDJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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